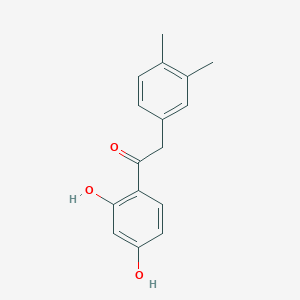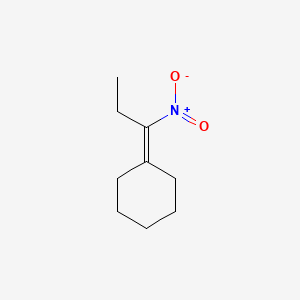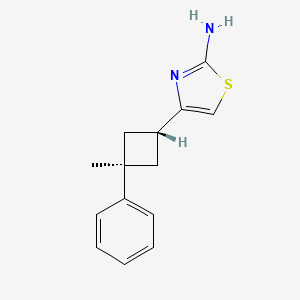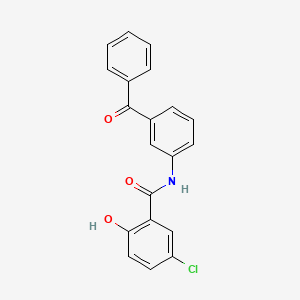
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihidroxi fenil)-2-(3,4-dimetilfenil)etan-1-ona es un compuesto orgánico que pertenece a la clase de feniletanonas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(2,4-Dihidroxi fenil)-2-(3,4-dimetilfenil)etan-1-ona se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de acilación de Friedel-Crafts, donde un cloruro de acilo reacciona con un compuesto aromático en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). Las condiciones de reacción típicamente incluyen condiciones anhidras y una temperatura controlada para asegurar que se obtenga el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de lotes a gran escala con control preciso sobre los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos. El uso de reactores de flujo continuo también se puede explorar para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2,4-Dihidroxi fenil)-2-(3,4-dimetilfenil)etan-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los nucleófilos (NH3, OH-) se pueden emplear en condiciones apropiadas.
Productos Principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios o antioxidantes.
Industria: Utilizado en la producción de tintes, polímeros y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual 1-(2,4-Dihidroxi fenil)-2-(3,4-dimetilfenil)etan-1-ona ejerce sus efectos depende de su interacción con los objetivos moleculares. Por ejemplo, si exhibe propiedades antioxidantes, puede actuar eliminando radicales libres y previniendo el daño oxidativo a las células. Las vías específicas involucradas dependerían del contexto de su aplicación y la naturaleza de sus interacciones con las moléculas biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
1-(2,4-Dihidroxi fenil)-2-feniletan-1-ona: Carece de los grupos metilo en el segundo anillo fenilo.
1-(2,4-Dihidroxi fenil)-2-(3,4-dihidroxi fenil)etan-1-ona: Contiene grupos hidroxilo adicionales en el segundo anillo fenilo.
1-(2,4-Dihidroxi fenil)-2-(3,4-dimetoxi fenil)etan-1-ona: Contiene grupos metoxi en lugar de grupos metilo.
Singularidad
La presencia de grupos tanto hidroxilo como metilo en 1-(2,4-Dihidroxi fenil)-2-(3,4-dimetilfenil)etan-1-ona puede conferir propiedades químicas únicas, como una mayor hidrofobicidad o una reactividad alterada, en comparación con sus análogos.
Propiedades
Número CAS |
184760-80-3 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-10-3-4-12(7-11(10)2)8-15(18)14-6-5-13(17)9-16(14)19/h3-7,9,17,19H,8H2,1-2H3 |
Clave InChI |
BQLFGRAHCARUHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)


![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
